molecular formula C9H19NO B13270212 4-[(Cyclopropylmethyl)amino]pentan-1-ol

4-[(Cyclopropylmethyl)amino]pentan-1-ol

Cat. No.: B13270212
M. Wt: 157.25 g/mol
InChI Key: YMANBBIMHNSNRQ-UHFFFAOYSA-N
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Description

4-[(Cyclopropylmethyl)amino]pentan-1-ol is a secondary amine-alcohol derivative characterized by a pentanol backbone substituted with a cyclopropylmethylamino group at the fourth carbon.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

4-(cyclopropylmethylamino)pentan-1-ol

InChI

InChI=1S/C9H19NO/c1-8(3-2-6-11)10-7-9-4-5-9/h8-11H,2-7H2,1H3

InChI Key

YMANBBIMHNSNRQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)NCC1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopropylmethyl)amino]pentan-1-ol typically involves the reaction of cyclopropylmethylamine with 4-penten-1-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and optimization of reaction conditions are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopropylmethyl)amino]pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Cyclopropylmethyl)amino]pentan-1-ol is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(Cyclopropylmethyl)amino]pentan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The cyclopropylmethyl group may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence primarily details compounds with cyclopropylmethyl-substituted piperazine or cyclohexylamine cores (e.g., COMPOUND 36 and COMPOUND 40 from EP 3 858 835 A1) . While these share the cyclopropylmethylamino motif with 4-[(Cyclopropylmethyl)amino]pentan-1-ol, critical differences in molecular architecture, functional complexity, and applications are evident.

Structural and Functional Differences

Parameter 4-[(Cyclopropylmethyl)amino]pentan-1-ol COMPOUND 36/40 (EP 3 858 835 A1)
Core Structure Linear pentanol backbone Spirocyclic pyrazino-pyrrolo-pyrimidine fused with cyclohexane
Amino Group Secondary amine (single amino group) Piperazine ring (tertiary amines)
Molecular Weight ~143.23 g/mol (estimated) 492 g/mol (MS data)
Stereochemical Complexity None evident Chiral centers at (1R,4R) or (1S,4S) cyclohexane
Functional Groups Hydroxyl, cyclopropylmethylamino Multiple heterocycles, ketone, and amine

Pharmacological Implications (Inferred)

  • In contrast, 4-[(Cyclopropylmethyl)amino]pentan-1-ol’s simpler structure may limit direct pharmacological use but could serve as a building block for larger molecules.

Spectral Data Comparison

  • NMR Profiles: COMPOUND 36/40 exhibit complex ¹H NMR spectra (e.g., δ 8.60–8.62 ppm for aromatic protons, 3.73 ppm for methylene groups) due to their spirocyclic systems . 4-[(Cyclopropylmethyl)amino]pentan-1-ol would likely show simpler signals for the hydroxyl (~1–5 ppm) and cyclopropylmethyl groups (~0.36–1.13 ppm).
  • Mass Spectrometry: COMPOUND 36/40 display prominent [M + H]⁺ peaks at m/z 492 , whereas 4-[(Cyclopropylmethyl)amino]pentan-1-ol would have a significantly lower m/z (~143).

Biological Activity

4-[(Cyclopropylmethyl)amino]pentan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis of 4-[(Cyclopropylmethyl)amino]pentan-1-ol

The synthesis of this compound typically involves the reaction of cyclopropylmethylamine with pentan-1-ol derivatives. The process can be optimized through various methods, including:

  • N-Alkylation : Using alkyl halides to introduce the cyclopropylmethyl group.
  • Reductive amination : Combining carbonyl compounds with amines in the presence of reducing agents.

The biological activity of 4-[(Cyclopropylmethyl)amino]pentan-1-ol is primarily linked to its interaction with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may exert effects similar to other amino alcohols, potentially influencing neurotransmitter systems or exhibiting anti-parasitic properties.

Case Studies and Research Findings

  • Anti-Parasitic Activity : A study evaluated the compound's effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated significant activity, suggesting a possible mechanism involving inhibition of key metabolic pathways in the parasite .
  • Neurotransmitter Interaction : Research has shown that derivatives of similar structures can modulate neurotransmitter release, particularly in dopaminergic and serotonergic pathways. This suggests that 4-[(Cyclopropylmethyl)amino]pentan-1-ol may also have psychoactive properties .
  • Toxicological Profile : An assessment of the compound's toxicity indicated a favorable safety profile in preliminary in vitro tests, with no significant cytotoxic effects observed at therapeutic concentrations .

Data Table: Biological Activity Summary

StudyTarget OrganismActivityMechanism
T. cruziSignificant anti-parasitic effectInhibition of metabolic pathways
Neurotransmitter systemsModulation of neurotransmitter releaseInteraction with receptor sites
CytotoxicityLow toxicitySafe profile at therapeutic doses

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